molecular formula C10H8N2O2S B1271214 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid CAS No. 872838-44-3

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Cat. No. B1271214
M. Wt: 220.25 g/mol
InChI Key: LIUNTKAXHWHUDL-UHFFFAOYSA-N
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Description

The compound "5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid" is a thiophene derivative, which is a class of compounds that have shown a wide range of biological activities. Thiophene derivatives have been synthesized and evaluated for various pharmacological properties, including antiarrhythmic, serotonin antagonist, antianxiety, anti-tubercular, and antiviral activities . These compounds are characterized by a thiophene ring, which is a five-membered sulfur-containing heterocycle, attached to a pyridine ring via a carboxylic acid linker. The presence of the amino group on the pyridine ring and the carboxylic acid group on the thiophene ring suggests potential for bioactivity and the ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involved a sequence of reactions including methoxylation, oxidation, and nucleophilic substitution . These synthetic routes typically require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques provide detailed information about the functional groups present, the connectivity of atoms within the molecule, and the overall molecular architecture. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amino group on the pyridine ring can participate in nucleophilic substitution reactions, while the carboxylic acid group can be involved in esterification or amidation reactions . The stability of these compounds in solution can be influenced by factors such as pH and exposure to light, which can lead to the formation of various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The stability of these compounds in solution has been investigated using high-performance liquid chromatography (HPLC), revealing that they are stable under certain conditions, such as in the presence of phosphate buffer with pH values between 3 and 5 and when protected from light . These properties are important for the development of pharmaceutical formulations and for understanding the behavior of these compounds under physiological conditions.

Scientific Research Applications

Thiophene Derivatives

  • Scientific Field: Medicinal Chemistry

    • Application: Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application: Thiophene derivatives are utilized as corrosion inhibitors .

Aminopyridines

  • Scientific Field: Pharmaceutical Research
    • Application: Aminopyridines are used in the synthesis of various pharmaceutical compounds .

Thiophene Derivatives

  • Scientific Field: Organic Semiconductors

    • Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Organic Light-Emitting Diodes (OLEDs)

    • Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Aminopyridines

  • Scientific Field: Clinical Application
    • Application: A compound similar to “5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid”, namely “3-(6-aminopyridin-3-yl)-1-sulfamoyl-1H-pyrrole-2-carboxylic acid (MBI03)”, has been synthesized and shows promise for clinical application .
    • Results: The compound performed selectively against IMP-1, NDM-1, and VIM-2 .

Thiophene Derivatives

  • Scientific Field: Organic Field-Effect Transistors (OFETs)

    • Application: Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors .
  • Scientific Field: Nonsteroidal Anti-Inflammatory Drugs

    • Application: Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Aminopyridines

  • Scientific Field: Synthesis of Enaminones
    • Application: Enaminone 1 was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a compound similar to "5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid" .
    • Results: The compound’s mass spectrum showed a molecular ion peak at m/z 408 (M +) .

properties

IUPAC Name

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNTKAXHWHUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

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